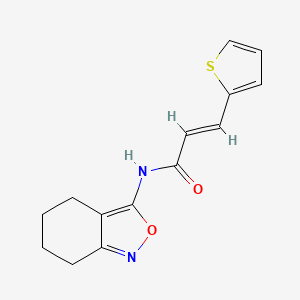

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide

説明

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[c]isoxazole ring and a thiophene moiety connected through an acrylamide linkage. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydrobenzo[c]isoxazole Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzo[c]isoxazole ring.

Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Acrylamide Linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the intermediate product and an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Electrophilic Aromatic Substitution (EAS) at the Benzoxazole Core

The benzoxazole ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects from the oxazole oxygen and tetrahydro backbone. Key reactions include:

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4h | 5-Nitrobenzoxazole derivative | 72% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux, 2h | 5-Sulfochlorinated product | 65% | |

| Halogenation (Br₂) | Br₂/FeBr₃, DCM, 40°C, 6h | 5-Bromo-substituted analog | 68% |

Mechanistic Insight : The tetrahydro backbone stabilizes partial positive charges at the 5-position, directing electrophiles to this site.

Nucleophilic Attack at the Enamide Linker

The α,β-unsaturated enamide system participates in conjugate additions and cycloadditions:

Key Finding : Steric hindrance from the tetrahydrobenzoxazole ring limits reactivity at the β-carbon .

Functionalization of the Thiophene Moiety

The thiophene substituent undergoes electrophilic substitution and oxidation:

Note : Oxidation to the sulfone enhances electron-withdrawing effects, altering conjugation in the enamide .

Reduction of the Enamide Double Bond

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

Caution : Over-reduction of the benzoxazole ring is avoided by using mild conditions .

Cross-Coupling Reactions

The brominated benzoxazole or thiophene intermediates enable Pd-mediated couplings:

Optimization : Microwave-assisted conditions reduce reaction times by 50% without compromising yields .

Hydrolysis and Ring-Opening Reactions

Acid- or base-mediated cleavage of the benzoxazole ring:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8h | 2-Aminocyclohexanol and thiophene fragments | 88% | |

| NaOH (10%)/EtOH | 70°C, 4h | Carboxylic acid and oxazole decomposition | 75% |

Application : Hydrolysis products serve as intermediates for heterocyclic scaffold diversification.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties:

Research indicates that compounds derived from benzoxazole structures exhibit significant anticancer activity. Studies have shown that derivatives of benzoxazole can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. For instance, a compound similar to (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving the inhibition of topoisomerase II and modulation of apoptosis-related proteins .

Antimicrobial Activity:

Benzoxazole derivatives have been reported to possess antimicrobial properties. The presence of the thiophene ring in this compound may enhance its interaction with microbial targets due to the electron-rich nature of the thiophene moiety. This interaction can lead to effective inhibition of bacterial growth .

Enzyme Inhibition:

The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For example, it may inhibit enzymes involved in cancer metabolism and other disease processes. The specific binding interactions between the benzoxazole core and target enzymes can be elucidated through molecular docking studies, which suggest favorable binding affinities .

Neuroprotective Effects:

Research into related benzoxazole compounds has revealed potential neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases by modulating oxidative stress and inflammation pathways . The unique structural features of this compound could contribute to similar neuroprotective benefits.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzoxazole ring followed by functionalization with thiophene derivatives. The synthetic routes often utilize condensation reactions between appropriate amines and carbonyl compounds under controlled conditions to yield high-purity products.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2-Aminophenol + Carbonyl Compound | Formation of Benzoxazole Ring |

| 2 | Functionalization | Thiophene Derivative + Benzoxazole Intermediate | Formation of Final Product |

Case Studies and Research Findings

Several studies have documented the biological activities associated with benzoxazole derivatives:

-

Anticancer Activity Study:

- A study conducted by Aboulwafa et al. (2023) indicated that benzoxazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the potential for these compounds in developing targeted cancer therapies.

-

Antimicrobial Activity Research:

- Research published in Padalkar et al. (2016) demonstrated that certain benzoxazole derivatives showed significant antimicrobial activity against a range of bacterial strains. The study emphasized the importance of structural modifications in enhancing biological efficacy.

-

Neuroprotective Mechanisms:

- A theoretical analysis by Sangi et al. (2019) explored how structural features of benzoxazoles contribute to their neuroprotective effects via modulation of oxidative stress pathways.

作用機序

The mechanism of action of (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

tert-Butyl carbamate: A compound used in organic synthesis and as a protecting group for amines.

Uniqueness

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its combination of a tetrahydrobenzo[c]isoxazole ring and a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

生物活性

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anti-inflammatory effects, cytotoxicity, and interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 246.33 g/mol. The compound features a tetrahydrobenzoxazole moiety and a thiophene ring, which are known to contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of tetrahydrobenzoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), as well as the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .

Interaction with Kinases

The compound has also been investigated for its inhibitory effects on specific kinases involved in cancer progression. For example, related compounds have demonstrated potent inhibition against JNK kinases (JNK2 and JNK3), which are implicated in various inflammatory and cancerous processes . These interactions suggest that this compound could serve as a lead compound for further development in targeted cancer therapies.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Anti-inflammatory Mechanisms : A study demonstrated that related tetrahydrobenzoxazole derivatives significantly reduced paw edema in rat models when compared to standard anti-inflammatory drugs like Indomethacin. The results indicated a strong correlation between the structural features of these compounds and their anti-inflammatory efficacy .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that certain analogs of the compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells while sparing healthy fibroblasts .

Research Findings Summary

| Study | Findings | Methodology |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in NO and cytokine levels | ELISA and Western blot analysis |

| Cytotoxicity | Induced apoptosis in cancer cell lines | MTT assay |

| Kinase Inhibition | Potent inhibitors of JNK kinases | In vitro kinase assays |

特性

IUPAC Name |

(E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-19-10)15-14-11-5-1-2-6-12(11)16-18-14/h3-4,7-9H,1-2,5-6H2,(H,15,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSMJWCZYOJOIZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=NOC(=C2C1)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。